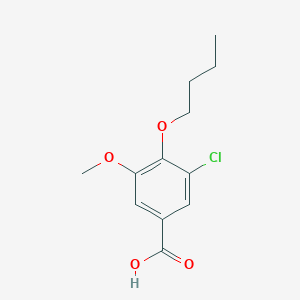
(2-Sec-butylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(sec-Butyl)phenoxy)acetic acid is a chemical compound with the CAS Number: 76343-98-1 and a molecular weight of 208.26 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of (2-Sec-butylphenoxy)acetic acid is C12H16O3 . The molecular structure can be further analyzed using tools like ChemSpider .Physical And Chemical Properties Analysis
(2-Sec-butylphenoxy)acetic acid is a solid at room temperature . More detailed physical and chemical properties can be obtained from resources like MilliporeSigma .Wissenschaftliche Forschungsanwendungen
Proteomics Research
(2-Sec-butylphenoxy)acetic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the modification of proteins to study their interaction with other molecules, stability, and activity within biological systems .
Organic Synthesis
In organic chemistry, (2-Sec-butylphenoxy)acetic acid serves as a building block for the synthesis of more complex molecules. It’s particularly useful in creating compounds with potential pharmacological activities, such as enzyme inhibitors or receptor modulators .
Material Science
This compound finds applications in material science for the development of new polymeric materials. Its unique structure can be incorporated into polymers to modify properties like flexibility, durability, and chemical resistance .
Agricultural Chemistry
(2-Sec-butylphenoxy)acetic acid: may be explored for its potential use in developing new herbicides or plant growth regulators. Its structural similarity to natural plant hormones could influence plant growth and development .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential to serve as a precursor in drug design and development. It could be used to synthesize new compounds with therapeutic properties for treating various diseases .
Analytical Chemistry
Analytical chemists might use (2-Sec-butylphenoxy)acetic acid as a standard or reagent in chromatography and spectrometry to identify or quantify other substances due to its distinct chemical properties .
Environmental Science
Research in environmental science could leverage this compound to study its breakdown products and their impact on ecosystems. It could also be used to develop sensors or indicators for environmental monitoring .
Bioconjugation Techniques
(2-Sec-butylphenoxy)acetic acid: is applicable in bioconjugation techniques where it’s used to attach biomolecules to various surfaces or to each other. This is crucial in the development of diagnostic tools or targeted drug delivery systems .
Safety and Hazards
The safety information for (2-Sec-butylphenoxy)acetic acid indicates that it is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315-H319-H335 . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) .
Wirkmechanismus
Biochemical Pathways
It is known that acetic acid, a related compound, can be involved in various biochemical pathways, such as the tricarboxylic acid (tca) cycle . The downstream effects of these pathways can vary widely and may include energy production, metabolic regulation, and other cellular processes.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and pH can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
2-(2-butan-2-ylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-9(2)10-6-4-5-7-11(10)15-8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXIYIRARDDHJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391845 |
Source


|
| Record name | (2-sec-butylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Sec-butylphenoxy)acetic acid | |
CAS RN |
76343-98-1 |
Source


|
| Record name | (2-sec-butylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)



![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)





